molecular formula C12H22BNO2 B14070410 1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine

1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine

Cat. No.: B14070410
M. Wt: 223.12 g/mol
InChI Key: AKMVYVLKQCECJH-SXAQXDEBSA-N
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Description

1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl]ethanamine is a complex organic compound with a unique tricyclic structure containing boron

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl]ethanamine typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve higher efficiency and yield. The use of automated systems and advanced purification techniques is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism by which 1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine exerts its effects involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their function and activity. This interaction can modulate biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine is unique due to its specific tricyclic structure and the presence of boron. This structure imparts distinct chemical properties, such as the ability to form stable complexes with biomolecules and participate in a wide range of chemical reactions. These properties make it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C12H22BNO2

Molecular Weight

223.12 g/mol

IUPAC Name

1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine

InChI

InChI=1S/C12H22BNO2/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13/h7-10H,5-6,14H2,1-4H3/t7?,8?,9?,10?,12-/m0/s1

InChI Key

AKMVYVLKQCECJH-SXAQXDEBSA-N

Isomeric SMILES

B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(C)N

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)N

Origin of Product

United States

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